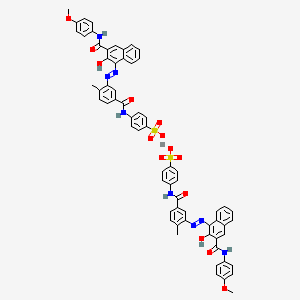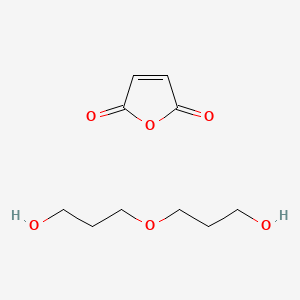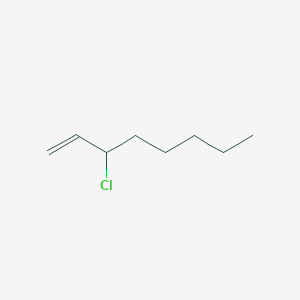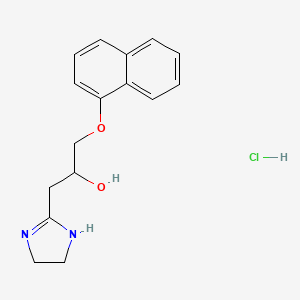
4,5-Dihydro-alpha-((1-naphthalenyloxy)methyl)-1H-imidazole-2-ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-alpha-((1-naphthalenyloxy)methyl)-1H-imidazole-2-ethanol hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-alpha-((1-naphthalenyloxy)methyl)-1H-imidazole-2-ethanol hydrochloride typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the naphthalenyloxy group: This step involves the reaction of the imidazole derivative with a naphthalenyloxy-containing reagent, often under reflux conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4,5-Dihydro-alpha-((1-naphthalenyloxy)methyl)-1H-imidazole-2-ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenyloxy-imidazole oxides, while reduction may produce dihydro derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4,5-Dihydro-alpha-((1-naphthalenyloxy)methyl)-1H-imidazole-2-ethanol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
Imidazole derivatives: Compounds such as 1H-imidazole-4,5-dicarboxylic acid and 2-methyl-1H-imidazole share structural similarities.
Naphthalenyloxy derivatives: Compounds like 1-naphthalenyloxyacetic acid and 1-naphthalenyloxyethanol are related in structure.
Uniqueness
4,5-Dihydro-alpha-((1-naphthalenyloxy)methyl)-1H-imidazole-2-ethanol hydrochloride is unique due to its specific combination of the imidazole ring and naphthalenyloxy group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
特性
CAS番号 |
36129-16-5 |
|---|---|
分子式 |
C16H19ClN2O2 |
分子量 |
306.79 g/mol |
IUPAC名 |
1-(4,5-dihydro-1H-imidazol-2-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H18N2O2.ClH/c19-13(10-16-17-8-9-18-16)11-20-15-7-3-5-12-4-1-2-6-14(12)15;/h1-7,13,19H,8-11H2,(H,17,18);1H |
InChIキー |
VCLRGCVZIAWCFG-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



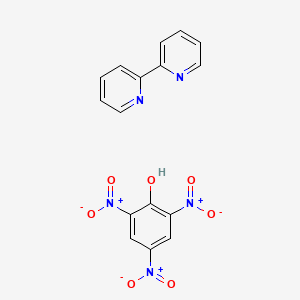
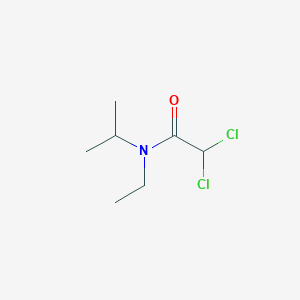

![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
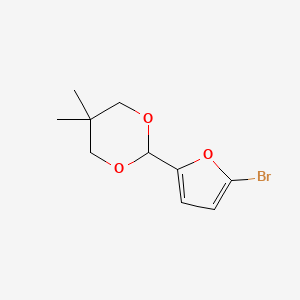
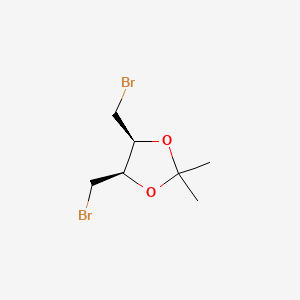
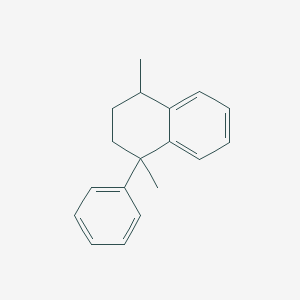

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)

